molecular formula C14H13FN2O2 B2576194 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 160850-84-0

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B2576194
M. Wt: 260.268
InChI Key: LIZSTZITOCRSDA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, also known as FITC, is a chemical compound that has been widely studied in scientific research. It belongs to the family of indazole derivatives and has been found to have various applications in the field of medicinal chemistry.

Scientific Research Applications

Fluorescence and Sensing Applications The study by Wrona-Piotrowicz et al. (2022) discusses the synthesis of fluorescent dyes with rigid six-ringed backbones, exhibiting bright fluorescence in solution and potential for sensing in strongly acidic environments, a concept potentially applicable to derivatives like 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid due to their structural similarity and fluorescence properties Highly Fluorescent Dyes Containing Conformationally Restrained Pyrazolylpyrene (Pyrazoolympicene) Chromophore.

Synthetic Pathways and Reactivity Gale and Wilshire (1973) explored the reactivity of indazole derivatives, revealing the potential for ring opening and decarboxylation under specific conditions. This provides insight into synthetic pathways and stability considerations for compounds like 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation.

Photophysical Properties for Biological Research Safronov et al. (2020) synthesized 2-aryl-1,2,3-triazol-4-carboxylic acids demonstrating bright blue fluorescence and potential for applications as pH sensors in biological research, suggesting that structurally related compounds like 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could have similar applications 5-Amino-2-aryl-1,2,3-triazol-4-carboxylic acids: Synthesis, photophysical properties, and application prospects.

Decarboxylative Fluorination Yuan et al. (2017) reported a method for the decarboxylative fluorination of heteroaromatic carboxylic acids, relevant for the functionalization of compounds like 1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid to introduce fluorine atoms or modify the molecule further Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor.

properties

IUPAC Name

1-(2-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c15-10-6-2-4-8-12(10)17-11-7-3-1-5-9(11)13(16-17)14(18)19/h2,4,6,8H,1,3,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZSTZITOCRSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

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